molecular formula C19H19NO2S2 B5062638 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one

4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B5062638
M. Wt: 357.5 g/mol
InChI Key: HBAHWMSUPQXZTR-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as BNITM, is a synthetic compound that has been extensively studied for its various biological and pharmacological properties. This compound has shown potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent.

Mechanism of Action

The mechanism of action of 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have anti-bacterial effects against both Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is its broad range of biological and pharmacological properties. It has shown anti-inflammatory, anti-cancer, and anti-bacterial effects, which makes it a promising candidate for the development of new drugs. However, one limitation of 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one research. One area of research could focus on the development of more efficient synthesis methods to increase the yield and purity of the product. Another area of research could focus on the optimization of the anti-inflammatory, anti-cancer, and anti-bacterial effects of 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one. Furthermore, future research could focus on the development of new drug formulations that increase the solubility of 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one in water, which could improve its efficacy in vivo. Overall, 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one shows great potential as a candidate for the development of new drugs with various biological and pharmacological properties.

Synthesis Methods

The synthesis of 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one involves the reaction of 2-butoxy-1-naphthaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with methyl iodide to yield the final product, 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one. The overall yield of this synthesis method is around 60%, and the purity of the product can be increased by recrystallization.

Scientific Research Applications

4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its various biological and pharmacological properties. It has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also shown anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has shown anti-bacterial effects against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

(4Z)-4-[(2-butoxynaphthalen-1-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c1-3-4-11-22-17-10-9-13-7-5-6-8-14(13)15(17)12-16-18(21)24-19(20-16)23-2/h5-10,12H,3-4,11H2,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAHWMSUPQXZTR-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)SC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)SC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one

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